molecular formula C8H7N5O2 B8247740 1-methyl-5-(3-nitrophenyl)-1H-Tetrazole CAS No. 69746-32-3

1-methyl-5-(3-nitrophenyl)-1H-Tetrazole

Cat. No. B8247740
CAS RN: 69746-32-3
M. Wt: 205.17 g/mol
InChI Key: QKAFKWWKUGJFIJ-UHFFFAOYSA-N
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Description

1-methyl-5-(3-nitrophenyl)-1H-Tetrazole is a useful research compound. Its molecular formula is C8H7N5O2 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Application in Synthesis and Material Preparation

1-methyl-5-(3-nitrophenyl)-1H-Tetrazole is a compound with potential applications in the synthesis of various materials. For instance, 5,5′-Methylene-bis(benzotriazole) is a significant intermediate in the development of metal passivators and light-sensitive materials. The synthesis process for this compound, which could involve similar tetrazole compounds, has been explored for its efficiency, environmental friendliness, and practicality at a pilot scale (Gu et al., 2009).

Role in Energetic Materials

Tetrazole-based compounds, like 1-methyl-5-(3-nitrophenyl)-1H-Tetrazole, are of significant interest in the study of energetic materials. Research has emphasized the classification, synthesis trends, and the synthesis advantages of tetrazole energetic metal complexes (TEMCs). These compounds have been acknowledged for their high yield, less pollution, and challenging structural and property studies. The potential of altering central metal ions or modifying preparation methods offers avenues to meet specific requirements in energetic materials (Li Yin-chuan, 2011).

Photosensitive Applications

The use of photosensitive protecting groups in synthetic chemistry, which could potentially involve compounds like 1-methyl-5-(3-nitrophenyl)-1H-Tetrazole, has shown promising applications. These groups, including 3-nitrophenyl, have been integral in the development of materials sensitive to light and could serve various future applications in different domains of chemistry (Amit, Zehavi, & Patchornik, 1974).

Biological and Pharmaceutical Significance

Tetrazole compounds are noteworthy in pharmaceutical chemistry due to their broad spectrum of biological properties. They serve as bioisosteres of the carboxylic acid group, enhancing lipophilicity, bioavailability, and reducing side effects of drugs. The review of tetrazole derivatives underscores their significant biological, pharmaceutical, and clinical applications, indicating the potential of 1-methyl-5-(3-nitrophenyl)-1H-Tetrazole in similar domains (Patowary, Deka, & Bharali, 2021).

Environmental and Soil Studies

The electron transport system (ETS) activity in soil, sediment, and pure cultures is a critical measure of microbial bioactivity. Tetrazolium salts, including those related to tetrazole compounds, have been employed in assessing ETS activity, highlighting their importance in environmental and soil studies (Trevors, 1984).

properties

IUPAC Name

1-methyl-5-(3-nitrophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c1-12-8(9-10-11-12)6-3-2-4-7(5-6)13(14)15/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAFKWWKUGJFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50554947
Record name 1-Methyl-5-(3-nitrophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-(3-nitrophenyl)-1H-Tetrazole

CAS RN

69746-32-3
Record name 1-Methyl-5-(3-nitrophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a dry flask N-methyl-3-nitro-benzamide (30.0 g, 167 mmol) was dissolved in acetonitrile (835 mL) and sodium azide (10.9 g, 167 mmol) was added and the reaction cooled in an ice bath. Triflic anhydride (29 mL, 172 mmol) was added dropwise to maintain the internal temperature below 3° C. The reaction mixture was stirred for 3.5 hours at 0° C. The reaction mixture was poured into 1N aqueous sodium hydroxide (100 mL). The organic layer was separated dried with sodium sulfate, filtered, and concentrated in vacuo to 50 mL. The solution was diluted with dichloromethane and added water to precipitate a yellow solid (18.46 g, 54%). A second crop of crystals was obtained by concentrated the filtrate in vacuo and adding it to boiling ethyl acetate. Upon cooling to 0° C., 6.07 g (18%) of additional material was isolated upon filtration further purification. 1H NMR (300 MHz, CDCl3), δ: 8.67 (m, 1H), 8.49 (dd, J=8, J′=2, 1H), 8.31 (d, J=8, 1H), 7.94 (dd, J=8, J′=8, 1H), 4.22 (s, 3H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
835 mL
Type
solvent
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step Two
Quantity
29 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

N-Methyl-3-nitro-benzamide (30.0 g, 167 mmol) was dissolved in acetonitrile (835 mL), sodium azide (10.9 g, 167 mmol) was added and the mixture was cooled in an ice bath. Trifluoromethanesulfonic anhydride (29 mL, 172 mmol) was added dropwise at a rate which maintained the internal temperature below 3° C. The reaction mixture was stirred for 3.5 hours at 0° C. and then was poured into IN aqueous sodium hydroxide (100 mL). The organic layer was separated, dried over sodium sulfate and concentrated under vacuum to 50 mL. The solution was diluted with dichloromethane and water was added to precipitate a yellow solid (18.46 g, 54%). A second crop of crystals was obtained by concentrated the filtrate in vacuo and adding it to boiling ethyl acetate. Upon cooling to 0° C., additional material (6.07 g, 18%) was isolated by filtration. 1H NMR (300 MHz, CDCl3), δ8.67 (m, 1H), 8.49 (dd, J=8, 2 Hz, 1H), 8.31 (d, J=8 Hz, 1H), 7.94 (dd, J=8, 8 Hz, 1H), 4.22 (s, 3H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
835 mL
Type
solvent
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step Two
Quantity
29 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
18%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Ali, SM Yu, ZJ Yao - The Journal of Organic Chemistry, 2016 - ACS Publications
A short economic synthesis of pyrimidoindole derivative UM171, a potent agonist for the ex vivo expansion of hematopoietic stem cells, has been developed in this work. A unique [3,3]-…
Number of citations: 9 pubs.acs.org

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